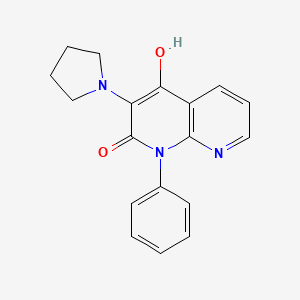
1-Methyl-3-phenylpiperazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenylpiperazine-d3 is a deuterated derivative of 1-Methyl-3-phenylpiperazine. This compound belongs to the family of piperazines, which are heterocyclic organic compounds containing nitrogen atoms at positions 1 and 4 of the piperazine ring. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpiperazine-d3 can be synthesized through several methods. One common method involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines followed by deprotection. Another method involves the deprotection of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines followed by reduction . The reaction conditions typically involve the use of sodium hydride in anhydrous dimethylformamide under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound often involves the use of novel intermediates such as 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine. This intermediate is reacted with ammonia to produce the desired compound . The process is advantageous due to its high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylpiperazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-phenylpiperazine-d3 has a wide range of scientific research applications:
Analytical Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium labeling.
Pharmaceutical Research: Serves as an intermediate in the synthesis of various pharmaceutical compounds, including antidepressants like Mirtazapine.
Biological Studies: Investigated for its effects on the central and autonomic nervous systems, blood pressure, and smooth muscle.
Industrial Applications: Used in the synthesis of other organic compounds and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpiperazine-d3 involves its interaction with various molecular targets and pathways. It is known to enhance transepithelial transport with minimal cytotoxicity, making it useful as an intestinal permeation enhancer . The compound’s effects are mediated through its interaction with the γ-aminobutyric acid (GABA) receptor, leading to neuromuscular effects .
Comparison with Similar Compounds
1-Methyl-3-phenylpiperazine: The non-deuterated version of the compound.
4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine: An intermediate used in the synthesis of 1-Methyl-3-phenylpiperazine.
1-Phenylpiperazine: A related compound with similar chemical properties.
Uniqueness: 1-Methyl-3-phenylpiperazine-d3 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in analytical applications. The deuterium atoms also provide distinct spectroscopic properties, allowing for more precise analytical measurements .
Properties
CAS No. |
1189934-96-0 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
179.281 |
IUPAC Name |
3-phenyl-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |
InChI Key |
IRMBVBDXXYXPEW-FIBGUPNXSA-N |
SMILES |
CN1CCNC(C1)C2=CC=CC=C2 |
Synonyms |
(+/-)-3-Phenyl-1-(methyl-d3)-piperazine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


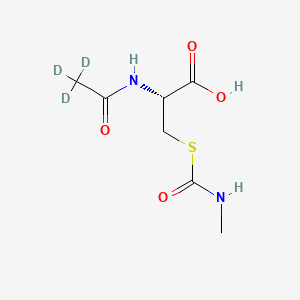
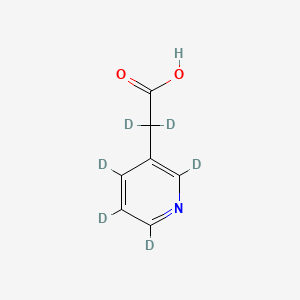

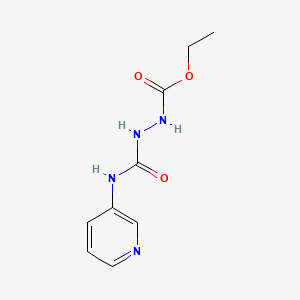
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

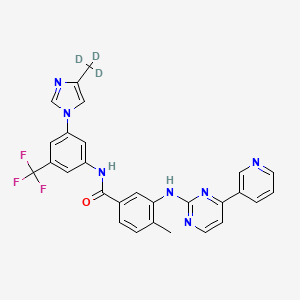
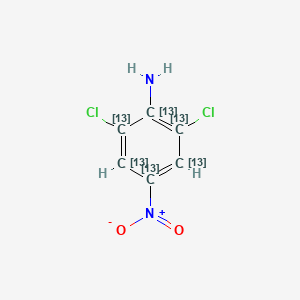
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
![1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B564293.png)

